molecular formula C21H21ClN2O2 B3508709 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylbenzamide

3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylbenzamide

Cat. No.: B3508709
M. Wt: 368.9 g/mol
InChI Key: FZBXVBNZMAVKHX-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylbenzamide typically involves multiple steps. One common method involves the initial formation of the quinoline core, followed by functionalization to introduce the chloro, hydroxy, and methyl groups. The final step involves the coupling of the quinoline derivative with a benzamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinoline ketone, while substitution of the chloro group can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylbenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.

    2-chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.

Uniqueness

3-chloro-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-propylbenzamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)16-8-5-9-18(22)12-16)13-17-11-15-7-4-6-14(2)19(15)23-20(17)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBXVBNZMAVKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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